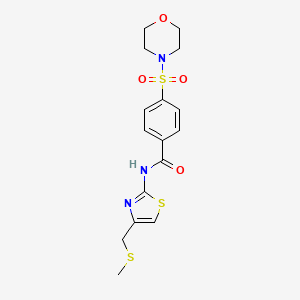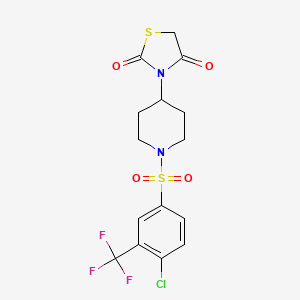
3-(1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C15H14ClF3N2O4S2 and its molecular weight is 442.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
Compounds derived from thiazolidine-2,4-dione have been synthesized and evaluated for their anticancer activity against specific cancer cell lines, such as the MCF-7 human breast cancer cell line. These studies aim to identify potential inhibitory effects on enzymes like topoisomerase-I, crucial for cancer cell proliferation (Kumar & Sharma, 2022).
Antimicrobial Activity
Derivatives have also been developed to explore their antimicrobial properties. For instance, specific thiazolidine-2,4-diones synthesized through Knoevenagel condensation showed good activity against gram-positive bacteria, with certain compounds demonstrating superior efficacy compared to commercial antibiotics (Prakash et al., 2011).
Enzyme Inhibition for Therapeutic Targets
Research into 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives has shown potential for selectively inhibiting human heart chymase, an enzyme implicated in cardiovascular diseases. This includes studies on the structure-activity relationship to enhance selectivity and effectiveness (Niwata et al., 1997).
Antihyperglycemic Agents
Novel thiazolidine-2,4-dione derivatives have been investigated as oral antihyperglycemic agents in models of diabetes, demonstrating the potential to lower glucose and insulin levels. These studies highlight the therapeutic promise of such compounds for managing diabetes (Wrobel et al., 1998).
Antifungal and Antiproliferative Effects
Further research has synthesized novel thiazolidine-2,4-dione derivatives with significant antifungal and antiproliferative activity against various human cancer cell lines, underlining their potential in developing new antifungal therapies and cancer treatments (Chandrappa et al., 2008).
properties
IUPAC Name |
3-[1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClF3N2O4S2/c16-12-2-1-10(7-11(12)15(17,18)19)27(24,25)20-5-3-9(4-6-20)21-13(22)8-26-14(21)23/h1-2,7,9H,3-6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEZENISKLQZQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF3N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

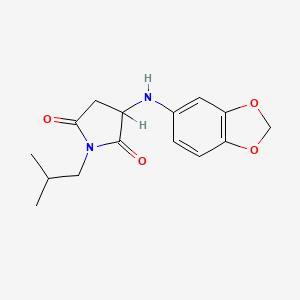
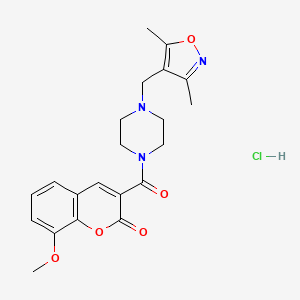
![tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate oxalate(2:1)](/img/structure/B2400164.png)
![Methyl 2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)propanoate](/img/structure/B2400169.png)
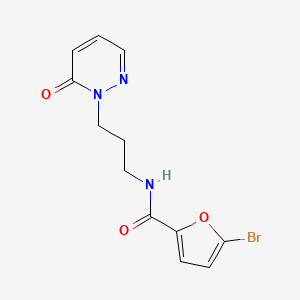
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3,3,3-trifluoropropane-1-sulfonamide](/img/structure/B2400171.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2400172.png)
![2-(4-chlorobenzamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2400173.png)
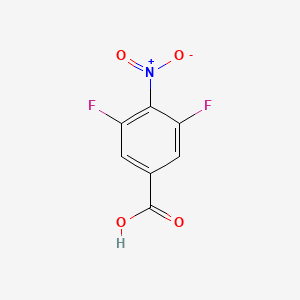
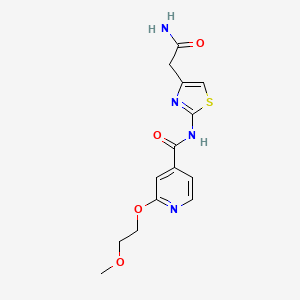
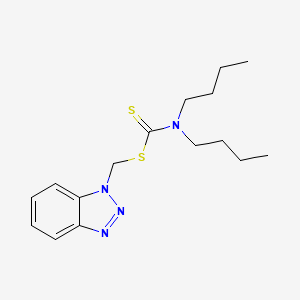
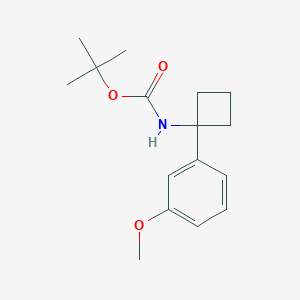
![(E)-3-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2400180.png)
